molecular formula C14H17NO4 B8514514 1-(2,2-Diethoxyethyl)isatin

1-(2,2-Diethoxyethyl)isatin

Cat. No. B8514514
M. Wt: 263.29 g/mol
InChI Key: IXJJQRSMYADMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127544

Procedure details

To a solution of 31 g of 1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one in 200 ml of dimethyl sulfoxide was added dropwise 50 ml of an aqueous solution of 14.5 g of sodium hydroxide in such a manner that the reaction temperature might not exceed 20° C., followed by stirring at the same temperature for 45 minutes. To the mixture was slowly added 15.5 ml of concentrated hydrochloric acid, followed by stirring at room temperature for 1.5 hours. Ethyl acetate was added to the reaction mixture, and the mixture was washed successively with water and an aqueous solution of sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated to give 25 g of the title compound.
Name
1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one
Quantity
31 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:18][CH2:19][CH3:20])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](Cl)(Cl)[C:7]1=[O:17])[CH3:2].[OH-].[Na+].Cl.C(OCC)(=[O:26])C>CS(C)=O>[CH2:1]([O:3][CH:4]([O:18][CH2:19][CH3:20])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](=[O:26])[C:7]1=[O:17])[CH3:2] |f:1.2|

Inputs

Step One
Name
1-(2,2-diethoxyethyl)-3,3-dichloroindolin-2-one
Quantity
31 g
Type
reactant
Smiles
C(C)OC(CN1C(C(C2=CC=CC=C12)(Cl)Cl)=O)OCC
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
14.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 20° C.
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
the mixture was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(CN1C(=O)C(=O)C2=CC=CC=C12)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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